molecular formula C9H16 B13831500 cis,cis-2,7-Nonadiene CAS No. 36901-84-5

cis,cis-2,7-Nonadiene

Cat. No.: B13831500
CAS No.: 36901-84-5
M. Wt: 124.22 g/mol
InChI Key: MAMCJGWPGQJKLS-GLIMQPGKSA-N
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Description

cis,cis-2,7-Nonadiene: is an organic compound with the molecular formula C9H16 . It is a diene, meaning it contains two double bonds. The structure of this compound is characterized by the presence of two double bonds in the cis configuration, which means that the hydrogen atoms attached to the carbon atoms involved in the double bonds are on the same side. This compound is also known by its IUPAC name, (2Z,7Z)-2,7-Nonadiene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis,cis-2,7-Nonadiene can be achieved through various methods. One common method involves the hydrogenation of a triple bond in a precursor compound. For example, the hydrogenation of 2,7-nonadiyne can yield this compound under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation processes. These processes use catalysts such as palladium or nickel to facilitate the addition of hydrogen to the precursor compound, resulting in the formation of the desired diene .

Chemical Reactions Analysis

Types of Reactions: cis,cis-2,7-Nonadiene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.

    Substitution: The double bonds in this compound can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.

    Substitution: Halogens (e.g., bromine, chlorine) can be used in substitution reactions under appropriate conditions.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons such as nonane.

    Substitution: Halogenated derivatives of nonadiene.

Scientific Research Applications

cis,cis-2,7-Nonadiene has various applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to the biological activity of dienes and their derivatives.

    Medicine: Research into the potential medicinal properties of this compound and its derivatives is ongoing.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of cis,cis-2,7-Nonadiene involves its ability to participate in various chemical reactions due to the presence of its double bonds. These double bonds can interact with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs .

Comparison with Similar Compounds

    trans-2,cis-7-Nonadiene: This isomer has one double bond in the trans configuration and one in the cis configuration.

    2,4-Nonadiene: This compound has double bonds at different positions on the carbon chain.

Uniqueness: cis,cis-2,7-Nonadiene is unique due to its specific double bond configuration, which can influence its reactivity and the types of reactions it undergoes. This configuration can also affect the physical properties of the compound, such as its boiling point and density .

Properties

CAS No.

36901-84-5

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

(2Z,7Z)-nona-2,7-diene

InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-6H,7-9H2,1-2H3/b5-3-,6-4-

InChI Key

MAMCJGWPGQJKLS-GLIMQPGKSA-N

Isomeric SMILES

C/C=C\CCC/C=C\C

Canonical SMILES

CC=CCCCC=CC

Origin of Product

United States

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